molecular formula C16H17N5O2 B2505400 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 2379975-22-9

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2505400
CAS No.: 2379975-22-9
M. Wt: 311.345
InChI Key: ICFZODOYJQGHRM-UHFFFAOYSA-N
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Description

The compound 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic molecule that combines a purine derivative with a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multiple steps, starting with the preparation of the purine and benzopyran precursors. The key steps include:

    Formation of the Purine Derivative: The purine derivative, 9-methyl-9H-purine-6-amine, is synthesized through a series of reactions involving methylation and amination of purine.

    Synthesis of Benzopyran: The benzopyran moiety is prepared through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Coupling Reaction: The final step involves coupling the purine derivative with the benzopyran structure through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reaction and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzopyran ring can be oxidized to form a ketone.

    Reduction: The purine moiety can be reduced under appropriate conditions to modify its electronic properties.

    Substitution: The amino group on the purine can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced purine derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

Mechanism of Action

The mechanism of action of 4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The purine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The benzopyran structure may interact with various enzymes, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[(9-methyl-9H-purin-6-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol: can be compared with other purine derivatives and benzopyran compounds.

  • Examples include adenosine , theophylline , and coumarin .

Uniqueness

  • The unique combination of a purine derivative with a benzopyran structure gives this compound distinct properties, such as enhanced binding affinity to certain biological targets and potential for diverse chemical modifications.

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[[(9-methylpurin-6-yl)amino]methyl]-2,3-dihydrochromen-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22)6-7-23-12-5-3-2-4-11(12)16/h2-5,9-10,22H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZODOYJQGHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCOC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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